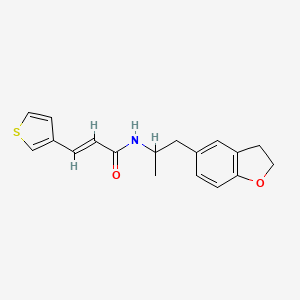
(E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of acrylamide derivatives and has been shown to possess various biological activities that make it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of (E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that (E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide possesses various biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to induce apoptosis in cancer cells. Additionally, it has been shown to possess antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide in lab experiments include its well-characterized synthesis method, its high purity, and its potential therapeutic applications. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research and development of (E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide. These include investigating its potential use in the treatment of other diseases such as diabetes and cardiovascular diseases, optimizing its chemical structure to improve its potency and selectivity, and developing novel drug delivery systems to improve its bioavailability and reduce its toxicity. Additionally, further studies are needed to fully understand its mechanism of action and to elucidate its potential side effects.
Métodos De Síntesis
The synthesis of (E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide involves the reaction of 2,3-dihydrobenzofuran-5-carboxylic acid with 2-amino-1-propanol to obtain the corresponding amide. The amide is then reacted with thiophene-3-carboxylic acid and acryloyl chloride to give the final product.
Aplicaciones Científicas De Investigación
(E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide has been extensively studied for its potential applications in various fields of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(E)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-13(19-18(20)5-3-14-7-9-22-12-14)10-15-2-4-17-16(11-15)6-8-21-17/h2-5,7,9,11-13H,6,8,10H2,1H3,(H,19,20)/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZWUPIKSTWURN-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C=CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)/C=C/C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2'-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B2624039.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2624041.png)
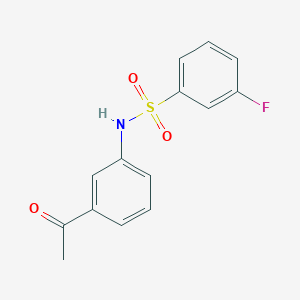
![N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2624044.png)
![N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B2624045.png)
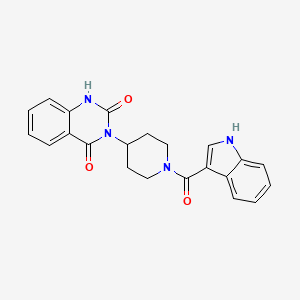
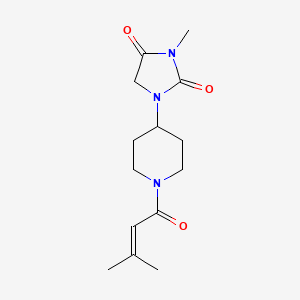
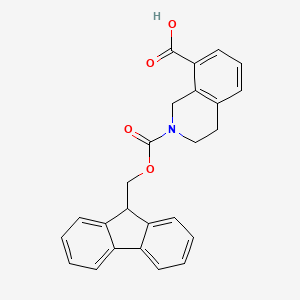

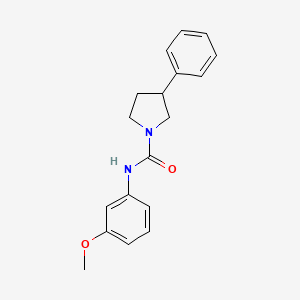
![5-((4-Benzylpiperidin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2624055.png)
![3-amino-N-(3-fluoro-4-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2624057.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2624059.png)
